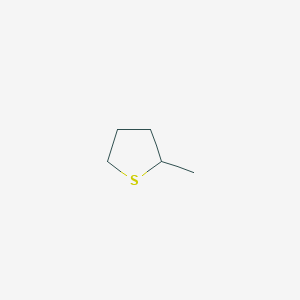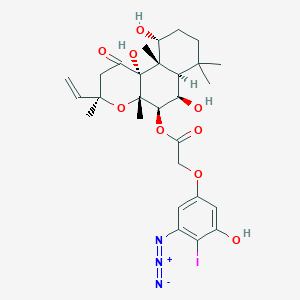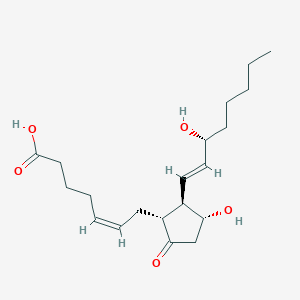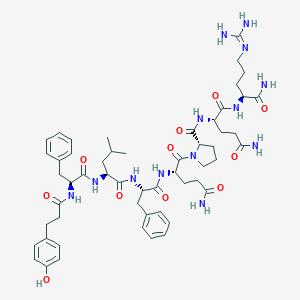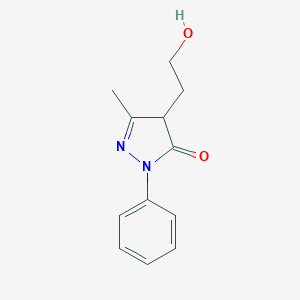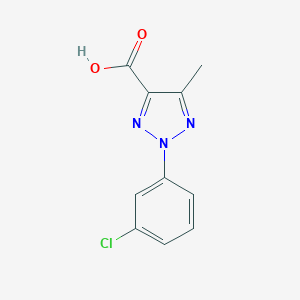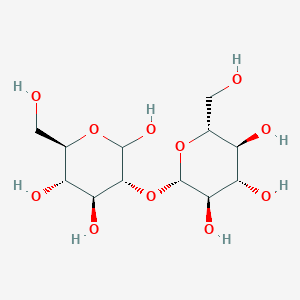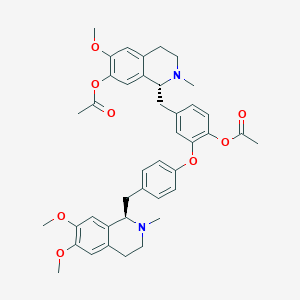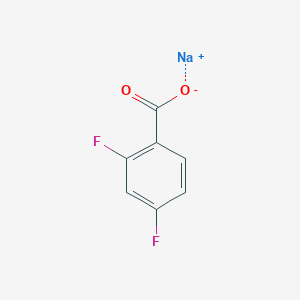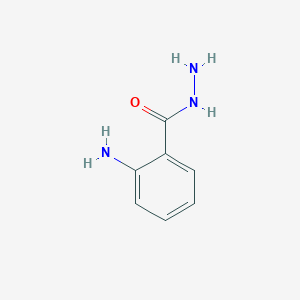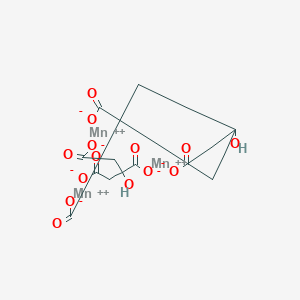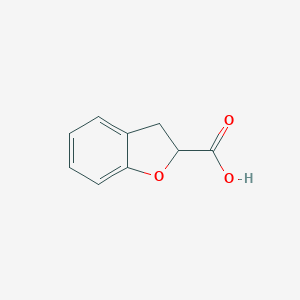
Hatomarubigin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hatomarubigin C is a natural product that has been isolated from Streptomyces sp. CMB-305. It belongs to the rubromycin family of compounds and has shown potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of Hatomarubigin C is not fully understood. However, several studies have suggested that it works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.
Biochemische Und Physiologische Effekte
Hatomarubigin C has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Hatomarubigin C in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an ideal candidate for studying the mechanisms of action of anticancer agents. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Hatomarubigin C. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield of the compound. Another area of research is the identification of the molecular targets of Hatomarubigin C, which could provide insight into its mechanism of action. Additionally, there is a need for further studies to evaluate the safety and efficacy of the compound in animal models and clinical trials.
Conclusion:
In conclusion, Hatomarubigin C is a natural product that has shown potential as an anticancer agent. Its potent cytotoxic activity and ability to induce apoptosis and inhibit angiogenesis make it an attractive candidate for further research. The development of more efficient synthesis methods, identification of molecular targets, and evaluation of safety and efficacy in animal models and clinical trials are important areas of future research.
Wissenschaftliche Forschungsanwendungen
Hatomarubigin C has been extensively studied for its potential as an anticancer agent. Several research articles have reported its cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in animal models of cancer, suggesting its potential for clinical use.
Eigenschaften
CAS-Nummer |
139501-92-1 |
|---|---|
Produktname |
Hatomarubigin C |
Molekularformel |
C20H18O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(1S,3S)-1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,13,21-22H,7-8H2,1-2H3/t9-,13-/m0/s1 |
InChI-Schlüssel |
CAEGIOZCLWNLAP-ZANVPECISA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |
SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |
Kanonische SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |
Andere CAS-Nummern |
139501-92-1 |
Synonyme |
hatomarubigin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
